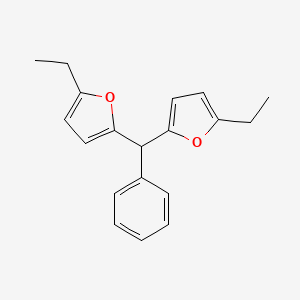

2,2'-(Phenylmethylene)bis(5-ethylfuran)

Description

Significance of Furanic Heterocycles in Organic Synthesis and Materials Science

Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, valued for their versatile reactivity and presence in a wide array of biologically active compounds and functional materials. researchgate.netrsc.org As five-membered aromatic heterocycles containing an oxygen atom, furans exhibit a unique balance of aromatic character and reactivity, making them valuable building blocks in organic synthesis. guidechem.com They serve as precursors to a variety of other molecular structures through reactions such as cycloadditions and ring-opening transformations. researchgate.net

In the realm of materials science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived materials. acs.org The potential to derive furanic compounds from renewable biomass sources makes them key players in the development of green chemistry. chemspider.com These polymers can exhibit desirable properties such as high thermal stability and chemical resistance. rsc.org Furthermore, furan derivatives are integral to the pharmaceutical and agrochemical industries, with many exhibiting a range of biological activities. rsc.orgechemcom.com The incorporation of the furan moiety into larger molecules can significantly influence their pharmacological profiles. rsc.org

Overview of Diarylmethane Scaffolds in Academic and Industrial Contexts

Diarylmethane scaffolds are another crucial structural motif in organic chemistry, characterized by two aryl groups attached to a single methylene (B1212753) carbon. This arrangement is found in a multitude of compounds with significant academic and industrial relevance. For instance, the diarylmethane core is a key structural feature in a class of drugs known as SGLT2 inhibitors, which are used in the treatment of diabetes.

The synthesis of diarylmethanes is a well-established area of organic chemistry, often involving Friedel-Crafts reactions or the reduction of diaryl ketones. These methods provide access to a wide variety of substituted diarylmethanes, allowing for the fine-tuning of their physical and chemical properties. In addition to their pharmaceutical applications, diarylmethane derivatives are utilized in the synthesis of dyes, polymers, and other functional materials.

Unique Structural Features of 2,2'-(Phenylmethylene)bis(5-ethylfuran) as a Bis(furyl)methane Derivative

2,2'-(Phenylmethylene)bis(5-ethylfuran) belongs to the subclass of diarylmethanes known as bis(furyl)methanes, where the aryl groups are specifically furan rings. The synthesis of such compounds typically involves the acid-catalyzed condensation of a furan derivative with an aldehyde. mdpi.com In the case of 2,2'-(Phenylmethylene)bis(5-ethylfuran), the reaction would involve two equivalents of 2-ethylfuran (B109080) reacting with one equivalent of benzaldehyde (B42025).

The combination of these structural elements—the diarylmethane core, the furan heterocycles, and the specific substitution pattern—results in a molecule with a unique three-dimensional shape and a distinct set of chemical and physical properties. Research into such molecules helps to expand the library of available chemical scaffolds for various applications, from materials science to medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

917571-12-1 |

|---|---|

Molecular Formula |

C19H20O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-ethyl-5-[(5-ethylfuran-2-yl)-phenylmethyl]furan |

InChI |

InChI=1S/C19H20O2/c1-3-15-10-12-17(20-15)19(14-8-6-5-7-9-14)18-13-11-16(4-2)21-18/h5-13,19H,3-4H2,1-2H3 |

InChI Key |

PHQRDIXRZOSDKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)CC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2,2 Phenylmethylene Bis 5 Ethylfuran and Analogous Furan Systems

Electrophilic Aromatic Substitution on the Furan (B31954) Rings of Bis(furyl)methanes

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The oxygen atom's lone pair of electrons contributes to the π-system, enhancing the electron density of the ring and facilitating electrophilic attack. pearson.com

In unsubstituted furan, electrophilic aromatic substitution (EAS) preferentially occurs at the α-positions (C2 and C5). pearson.compearson.com This regioselectivity is attributed to the greater stability of the carbocation intermediate, or sigma complex, formed during the reaction. pearson.comquora.com Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including a stable structure where the oxygen atom helps stabilize the charge. chemicalbook.comquora.com In contrast, attack at the C3 (β-position) results in a less stable intermediate with only two resonance structures. chemicalbook.com

For 2,2'-(Phenylmethylene)bis(5-ethylfuran), both furan rings are disubstituted at the 2- and 5-positions with the phenylmethylene bridge and an ethyl group, respectively. With the highly reactive α-positions already occupied, electrophilic attack is directed to the available β-positions (C3 and C4). The directing influence of the existing substituents (the alkyl and large diarylmethyl groups) will determine the precise location of substitution between the C3 and C4 positions, though both are significantly less reactive than the α-positions in an unsubstituted furan.

The mechanism for EAS on furan rings is a well-established, multi-step process. byjus.com

Generation of an Electrophile : The reaction begins with the formation of a potent electrophile (E+), often generated with the help of a catalyst. youtube.com

Nucleophilic Attack and Formation of the Sigma Complex : The π-electrons of the furan ring act as a nucleophile, attacking the electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comwikipedia.org

Deprotonation and Re-aromatization : A weak base in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma complex. This restores the aromatic π-system, yielding the substituted furan product. youtube.com

Due to furan's high reactivity, milder conditions and reagents are typically sufficient for EAS compared to those required for benzene. pearson.com However, strong acidic conditions can lead to side reactions like polymerization or ring-opening, necessitating careful control of the reaction environment. pharmaguideline.commatanginicollege.ac.in Common EAS reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Methylene (B1212753) Bridge Reactivity and Functionalization in Diarylmethane Scaffolds

The methylene group (-CH2-) in diarylmethane structures like 2,2'-(Phenylmethylene)bis(5-ethylfuran) is not inert. Its position between two aromatic rings (benzylic position) makes the C-H bonds more reactive than typical aliphatic C-H bonds due to the lower bond-dissociation energy and the ability of the adjacent rings to stabilize radical or ionic intermediates. nih.gov

The benzylic C-H bond of the methylene bridge is a prime target for functionalization to create more complex molecules. researchgate.netnih.gov This transformation is a key strategy in organic synthesis for building structurally diverse compounds. nih.gov A variety of methods have been developed to transform this C-H bond into new C-C or C-X (where X is a heteroatom) bonds. nih.gov

These strategies can be broadly categorized:

Base-Mediated Functionalization : Strong bases can deprotonate the benzylic carbon to form a carbanion, which can then react with various electrophiles.

Transition-Metal-Catalyzed Functionalization : A wide array of transition metals, including copper, iron, and palladium, can catalyze the activation of the benzylic C-H bond, enabling cross-coupling reactions. nih.gov For instance, iron-catalyzed cross-coupling can activate the benzylic C(sp³)–H bond for olefination. nih.gov

Metal-Free Approaches : To avoid the use of potentially toxic or expensive metals, metal-free conditions utilizing photocatalysis or strong oxidants have been developed. researchgate.netnih.gov

| Strategy | Catalyst/Reagent System | Bond Formed | Reference |

|---|---|---|---|

| Copper-Catalyzed Fluorination/Substitution | Cu Catalyst / NFSI | C-F, then C-O, C-N, C-C | nih.govresearchgate.net |

| Iron-Catalyzed Olefination | FeCl₂ | C-C | nih.gov |

| Palladium-Catalyzed Amination | Potassium Iodide / TBHP | C-N | nih.gov |

| Photocatalytic Sulfoximidation | Visible Light / Photocatalyst | C-N | researchgate.net |

The methylene bridge can undergo both oxidation and reduction reactions.

Oxidation : The direct oxidation of the benzylic methylene group to a carbonyl group (ketone) is a significant transformation, yielding the corresponding diaryl ketone. nih.gov This has been achieved using various oxidants and catalytic systems. Environmentally friendly methods using molecular oxygen (O₂) as the oxidant have been developed, often promoted by bases like MN(SiMe₃)₂ (M = K, Na, or Li) in metal-free protocols. nih.govresearchgate.net Transition-metal catalysts are also effective for this transformation. nih.gov

Reduction : Conversely, the corresponding diaryl ketone can be reduced back to the diarylmethane scaffold. This is a common synthetic route for preparing diarylmethanes. nih.govacs.org While traditional methods might employ expensive reagents like triethylsilane, newer protocols use more affordable and readily available systems, such as TiCl₄/NaBH₄. nih.govacs.org

| Transformation | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Oxidation | O₂ / KN(SiMe₃)₂ | Diaryl Ketone | nih.gov |

| Reduction | TiCl₄ / NaBH₄ | Diarylmethane | nih.gov |

| Reduction | Et₃SiH / BF₃·OEt₂ | Diarylmethane | nih.gov |

Investigations into Furan Ring-Opening and Rearrangement Pathways

Despite its aromaticity, the furan ring is the least aromatic and most reactive of the common five-membered heterocycles (compared to thiophene (B33073) and pyrrole). chemicalbook.com This lower stability makes it susceptible to ring-opening and rearrangement reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. pharmaguideline.commdpi.com

Acid-catalyzed ring-opening is a known decomposition pathway for furans. acs.org The process is often initiated by protonation of the furan ring, typically at an α-carbon. acs.orgacs.org This is followed by a nucleophilic attack from a solvent molecule (like water), leading to an intermediate that can subsequently undergo ring cleavage. acs.org This cleavage can result in the formation of γ-dicarbonyl compounds, such as a cis-enedione. nih.gov

Oxidative ring-opening can also occur. The oxidation of the furan ring, for example by cytochrome P450 enzymes in metabolic processes, generates reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These intermediates can be trapped by nucleophiles. nih.gov Studies on the metabolic cleavage of furan-containing compounds have proposed a direct cleavage mechanism to form an unsaturated aldehyde intermediate, which is then further metabolized. nih.gov These ring-opening reactions are significant as they represent potential degradation pathways for furan-based molecules. mdpi.comrsc.org

Acid-Catalyzed Ring Opening Reactions of Furan Derivatives

Furan derivatives are known to be sensitive to acidic conditions, which can induce ring-opening reactions to form various acyclic compounds. researchgate.net This reactivity stems from the ability of the furan ring's oxygen atom to be protonated, initiating a cascade of electronic rearrangements that ultimately cleave the heterocyclic ring. The mechanism and the final products are highly dependent on the nature of the substituents on the furan ring and the reaction conditions. rsc.org

The generally accepted mechanism for the acid-catalyzed ring opening of furan begins with the protonation of the furan ring. acs.orgscite.ai Protonation can occur at either the α- or β-carbon, with protonation at the α-position being kinetically favored. researchgate.netacs.org This initial step disrupts the aromaticity of the furan ring, leading to the formation of a reactive cationic intermediate. This intermediate is then susceptible to nucleophilic attack, often by the solvent (e.g., water or an alcohol), leading to the formation of a hydroxylated or alkoxylated intermediate. acs.org Subsequent protonation of the ring oxygen facilitates the ring opening, yielding an unsaturated 1,4-dicarbonyl compound or its precursor. researchgate.netacs.org

The substituents on the furan ring play a critical role in its stability and susceptibility to acid-catalyzed degradation. Electron-donating groups, such as the ethyl groups in 2,2'-(Phenylmethylene)bis(5-ethylfuran), generally increase the electron density of the furan ring, making it more susceptible to protonation and subsequent ring-opening. Conversely, electron-withdrawing groups can decrease the ring's reactivity towards acids. The specific influence of various functional groups on the acid-catalyzed ring opening of furan derivatives has been a subject of detailed study. rsc.org

For 2,2'-(Phenylmethylene)bis(5-ethylfuran), the presence of two furan rings connected by a phenylmethylene bridge introduces additional complexity. Both furan rings are susceptible to acid-catalyzed ring opening. The reaction could potentially proceed on one or both rings, leading to a mixture of partially and fully ring-opened products. The phenylmethylene group, being bulky, might sterically hinder the approach of the proton and the nucleophile, potentially influencing the rate of the reaction compared to simpler 2-alkylfurans.

Table 1: Influence of Furan Ring Substituents on Acid-Catalyzed Ring Opening

| Furan Derivative | Substituent Effect | Relative Reactivity | Predominant Ring-Opened Product(s) |

| Furan | Baseline | Moderate | Succinaldehyde |

| 2-Methylfuran (B129897) | Electron-donating | Higher | Levulinic acid precursors |

| 2,5-Dimethylfuran | Electron-donating | High | 2,5-Hexanedione |

| Furfural (B47365) | Electron-withdrawing | Lower | Complex mixture, often with polymerization |

| 5-Hydroxymethylfurfural | Electron-withdrawing (CHO), Electron-donating (CH₂OH) | Moderate | Levulinic acid and formic acid |

| 2-Ethylfuran (B109080) | Electron-donating | Higher | 3-Heptene-2,5-dione precursors |

This table provides a generalized overview of substituent effects. Actual reaction outcomes can vary significantly with specific reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder) and Aromatization Pathways

The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, with the Diels-Alder [4+2] cycloaddition being the most prominent example. askiitians.com In these reactions, the furan acts as the diene and reacts with a dienophile to form a bicyclic adduct, typically a 7-oxabicyclo[2.2.1]heptene derivative. acs.org The reactivity of furan in Diels-Alder reactions is a balance between its aromatic character and its diene-like properties. While furan is aromatic, its resonance energy is lower than that of benzene, allowing it to undergo cycloaddition more readily. askiitians.com

The electronic nature of both the furan (diene) and the dienophile significantly influences the rate and efficiency of the Diels-Alder reaction. mdpi.comnih.gov Electron-donating substituents on the furan ring increase the energy of the highest occupied molecular orbital (HOMO), which generally accelerates the reaction with electron-poor dienophiles (those with electron-withdrawing groups). nih.govrsc.org Therefore, the two ethyl groups in 2,2'-(Phenylmethylene)bis(5-ethylfuran) are expected to enhance the reactivity of the furan rings in Diels-Alder reactions.

The stereoselectivity of the furan Diels-Alder reaction, leading to either endo or exo adducts, is another important aspect. Often, the kinetically favored product is the endo isomer, while the thermodynamically more stable product is the exo isomer. nih.gov The reaction conditions, such as temperature and the presence of catalysts, can influence the observed stereochemical outcome. mdpi.com

A significant synthetic utility of the Diels-Alder adducts of furans is their subsequent conversion to aromatic compounds. nih.govrsc.org This is typically achieved through a dehydration or deoxygenation reaction, often under acidic conditions, which eliminates the oxygen bridge and leads to the formation of a substituted benzene ring. acs.orgresearchgate.net This sequence of cycloaddition followed by aromatization provides a powerful method for the synthesis of a wide variety of aromatic and polyaromatic compounds from furan-based starting materials.

For 2,2'-(Phenylmethylene)bis(5-ethylfuran), each furan ring can potentially act as a diene. Reaction with one equivalent of a dienophile would lead to a mono-adduct, while an excess of the dienophile could result in the formation of a bis-adduct. The subsequent aromatization of these adducts would lead to complex polycyclic aromatic structures. The phenylmethylene bridge would link the two newly formed aromatic rings.

Table 2: Reactivity of Furan Derivatives in Diels-Alder Reactions with Maleic Anhydride

| Furan Derivative | Substituent(s) | Relative Reactivity | Key Features of the Reaction |

| Furan | None | Baseline | Reversible; forms both endo and exo adducts. |

| 2-Methylfuran | Electron-donating | Increased | Higher yield and faster reaction compared to furan. |

| 2,5-Dimethylfuran | Electron-donating | Significantly Increased | Highly reactive due to two electron-donating groups. |

| Furfural | Electron-withdrawing | Decreased | Requires more forcing conditions; lower yield. |

| 2-Ethylfuran | Electron-donating | Increased | Similar reactivity to 2-methylfuran. |

| 2,2'-(Phenylmethylene)bis(5-ethylfuran) | Two 5-ethylfuran units | Expected to be high | Both furan rings can react; potential for mono- and bis-adducts. |

This table illustrates general reactivity trends. Specific reaction rates and product distributions are dependent on the dienophile and reaction conditions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2,2 Phenylmethylene Bis 5 Ethylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A complete NMR analysis of 2,2'-(Phenylmethylene)bis(5-ethylfuran) would provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

While no experimental ¹H NMR spectrum for 2,2'-(Phenylmethylene)bis(5-ethylfuran) is available, a theoretical analysis based on known chemical shift ranges for similar structures can provide an expected profile. The spectrum would be anticipated to show distinct signals for the aromatic protons of the phenyl group, the furan (B31954) ring protons, the methine proton, and the protons of the two ethyl groups. The integration of these signals would correspond to the number of protons in each unique chemical environment. Furthermore, the coupling constants (J-values) between adjacent protons would be crucial in confirming the substitution pattern on both the furan and phenyl rings.

Hypothetical ¹H NMR Data for 2,2'-(Phenylmethylene)bis(5-ethylfuran)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Phenyl H (ortho, meta, para) | ~7.2-7.4 | Multiplet | |

| Furan H-3, H-4 | ~6.0-6.5 | Doublet, Doublet | J ≈ 3.1, 1.8 |

| Methine CH | ~5.5 | Singlet | |

| Ethyl CH₂ | ~2.6 | Quartet | J ≈ 7.5 |

This table is predictive and not based on experimental data.

The ¹³C NMR spectrum is essential for identifying all unique carbon atoms within the molecule, including quaternary carbons which are not observed in ¹H NMR. For 2,2'-(Phenylmethylene)bis(5-ethylfuran), distinct signals would be expected for the carbons of the phenyl ring, the furan rings, the methine carbon, and the ethyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data for 2,2'-(Phenylmethylene)bis(5-ethylfuran)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Furan C-2, C-5 | ~150-160 |

| Phenyl C (ipso) | ~140 |

| Phenyl C (ortho, meta, para) | ~125-130 |

| Furan C-3, C-4 | ~105-115 |

| Methine C | ~45 |

| Ethyl CH₂ | ~21 |

This table is predictive and not based on experimental data.

To definitively assign the proton and carbon signals and to elucidate the complete connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity within the ethyl groups and the furan rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be critical for connecting the phenyl ring to the methine carbon and the methine carbon to the furan rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 2,2'-(Phenylmethylene)bis(5-ethylfuran). This precise mass measurement would allow for the unambiguous determination of its molecular formula, C₁₉H₂₀O₂, by comparing the experimental mass to the calculated mass with a high degree of accuracy (typically within a few parts per million).

Analysis of the fragmentation pattern in the mass spectrum, typically obtained using techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide further structural confirmation. The fragmentation of 2,2'-(Phenylmethylene)bis(5-ethylfuran) would be expected to proceed through characteristic pathways for benzylic and furan-containing compounds. Key fragmentation events would likely include the cleavage of the bond between the methine carbon and the furan rings, as well as the loss of the ethyl groups. The observation of fragment ions corresponding to the phenylmethyl cation and the ethyl-furan cation would provide strong evidence for the proposed structure.

Coupling with Chromatography (GC-MS, LC-MS) for Purity and Identification

The hyphenation of chromatographic separation with mass spectrometric detection offers unparalleled sensitivity and specificity for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like 2,2'-(Phenylmethylene)bis(5-ethylfuran). In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unequivocal identification. For 2,2'-(Phenylmethylene)bis(5-ethylfuran), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the phenylmethylene bridge and the ethylfuran moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for compounds that are not amenable to GC due to low volatility or thermal instability. In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique is highly effective for confirming the molecular weight of 2,2'-(Phenylmethylene)bis(5-ethylfuran) and for assessing its purity by detecting non-volatile impurities.

| Technique | Application for 2,2'-(Phenylmethylene)bis(5-ethylfuran) | Expected Key Data |

| GC-MS | Identification and purity assessment | Retention time, molecular ion peak, fragmentation pattern |

| LC-MS | Molecular weight confirmation and purity analysis | Retention time, molecular ion peak |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are paramount for determining the purity of 2,2'-(Phenylmethylene)bis(5-ethylfuran) and for its separation from reaction byproducts or other components in a mixture.

Gas chromatography is a powerful tool for assessing the purity of 2,2'-(Phenylmethylene)bis(5-ethylfuran), provided the compound is sufficiently volatile and thermally stable. By employing a suitable capillary column and temperature program, it is possible to separate the target compound from any starting materials, solvents, or byproducts. The purity is determined by the relative area of the peak corresponding to 2,2'-(Phenylmethylene)bis(5-ethylfuran) in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative separation of a broad range of organic compounds. For 2,2'-(Phenylmethylene)bis(5-ethylfuran), a reversed-phase HPLC method, likely utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be effective. The purity of the compound can be accurately determined by integrating the peak area in the chromatogram and comparing it to the total area of all peaks.

| Method | Stationary Phase | Mobile Phase | Detector | Application |

| GC | Fused silica (B1680970) capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) | Purity assessment of volatile samples |

| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV-Vis Diode Array Detector (DAD) | Purity determination and separation |

Other Advanced Analytical Methodologies for Structural Confirmation

In addition to mass spectrometry and chromatography, other spectroscopic techniques provide crucial information for the complete structural elucidation of 2,2'-(Phenylmethylene)bis(5-ethylfuran).

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2'-(Phenylmethylene)bis(5-ethylfuran) would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations for the aromatic and furan rings, as well as the ethyl groups. The C=C stretching vibrations of the aromatic and furan rings and the C-O-C stretching of the furan rings would also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The presence of the phenyl and furan rings in 2,2'-(Phenylmethylene)bis(5-ethylfuran) suggests that the compound will absorb in the UV region. The absorption maxima (λmax) in the UV-Vis spectrum are indicative of the extent of conjugation in the molecule. The electronic transitions are typically π → π* transitions associated with the aromatic and heterocyclic ring systems.

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Interpretation |

| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic and Furan C-H stretch |

| ~2960-2850 cm⁻¹ | Alkyl C-H stretch (ethyl groups) | |

| ~1600-1450 cm⁻¹ | Aromatic and Furan C=C stretch | |

| ~1250-1000 cm⁻¹ | Furan C-O-C stretch | |

| UV-Vis Spectroscopy | ~250-300 nm | π → π* transitions of the conjugated system |

Despite a comprehensive search for crystallographic data on the compound 2,2'-(Phenylmethylene)bis(5-ethylfuran), no specific X-ray crystallography studies detailing its solid-state structure were found in the available scientific literature.

Searches for "2,2'-(Phenylmethylene)bis(5-ethylfuran) X-ray crystallography," "crystal structure of 2,2'-(Phenylmethylene)bis(5-ethylfuran)," and related queries did not yield any published papers or database entries that provide the necessary crystallographic parameters, such as unit cell dimensions, space group, atomic coordinates, or other relevant structural details for this specific molecule.

While crystallographic studies are available for structurally similar compounds, this information is not directly transferable to 2,2'-(Phenylmethylene)bis(5-ethylfuran) due to differences in their chemical composition and substitution patterns, which would significantly alter the crystal packing and molecular geometry.

Therefore, the section on X-ray Crystallography for Definitive Solid-State Structure Determination cannot be completed at this time due to the absence of primary research data. Further experimental work would be required to determine the crystal structure of 2,2'-(Phenylmethylene)bis(5-ethylfuran).

Theoretical and Computational Chemistry Approaches for Understanding 2,2 Phenylmethylene Bis 5 Ethylfuran Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density, DFT methods can effectively model the geometry, energetics, and reactive nature of 2,2'-(Phenylmethylene)bis(5-ethylfuran).

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 2,2'-(Phenylmethylene)bis(5-ethylfuran) dictates its physical and chemical properties. Molecular geometry optimization using DFT allows for the determination of the most stable (lowest energy) spatial arrangement of the atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Due to the flexible single bonds connecting the phenyl and furan (B31954) rings, 2,2'-(Phenylmethylene)bis(5-ethylfuran) can exist in various conformations. Conformational analysis is crucial to identify the different spatial isomers (conformers) and their relative energies. The phenyl and furan rings can rotate relative to each other, leading to a complex potential energy landscape. Computational studies on similar bridged aromatic systems have shown that distinct conformers, such as syn and anti arrangements of the heterocyclic rings, can exist with varying degrees of stability. These conformers arise from the rotation around the C-C bonds linking the methylene (B1212753) bridge to the furan rings.

Illustrative Optimized Geometrical Parameters for 2,2'-(Phenylmethylene)bis(5-ethylfuran)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C(furan)-C(methylene) | ~1.52 Å |

| Bond Length | C(methylene)-C(phenyl) | ~1.53 Å |

| Bond Angle | C(furan)-C(methylene)-C(furan) | ~110-112° |

| Dihedral Angle | Furan-C-C-Phenyl | Varies with conformation |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For 2,2'-(Phenylmethylene)bis(5-ethylfuran), the HOMO is expected to be localized primarily on the electron-rich furan rings, reflecting their susceptibility to electrophilic attack. The ethyl groups at the 5-positions of the furan rings, being electron-donating, would further increase the energy of the HOMO, enhancing the nucleophilicity of the furan moieties. The LUMO, conversely, may have significant contributions from the phenyl ring and the bridging methylene carbon. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative Frontier Molecular Orbital Energies for 2,2'-(Phenylmethylene)bis(5-ethylfuran)

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Furan Rings |

| LUMO | -1.2 | Phenyl Ring & Methylene Bridge |

| HOMO-LUMO Gap | 4.6 | - |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar molecular structures.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified.

For 2,2'-(Phenylmethylene)bis(5-ethylfuran), the MEP surface would likely show regions of high negative potential (typically colored red) located above and below the planes of the furan rings, particularly at the positions ortho and para to the methylene bridge. This is consistent with the electron-donating nature of the oxygen heteroatom and the alkyl substituents, making these sites prime targets for electrophiles. The area around the hydrogen atoms of the phenyl ring would exhibit a more positive potential (typically colored blue).

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be employed to model the dynamic processes of chemical reactions. This involves mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies.

Elucidation of Electrophilic Substitution Mechanisms on Furan Rings

The furan rings in 2,2'-(Phenylmethylene)bis(5-ethylfuran) are electron-rich and thus prone to electrophilic substitution reactions. masterorganicchemistry.com Quantum chemical modeling can provide a detailed understanding of the mechanism of such reactions. The generally accepted mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a σ-complex (arenium ion): The electrophile attacks the π-system of the furan ring, forming a carbocation intermediate known as a σ-complex. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring.

Computational modeling can be used to calculate the energies of the reactants, the σ-complex intermediate, the transition state connecting them, and the final product. The activation energy barrier for the formation of the σ-complex can be determined, providing a quantitative measure of the reaction rate.

For 2,2'-(Phenylmethylene)bis(5-ethylfuran), electrophilic attack is expected to occur preferentially at the C5 positions of the furan rings if they are unsubstituted, or at the C3 and C4 positions. However, since the C5 positions are substituted with ethyl groups, the attack will be directed to the available C3 and C4 positions. The presence of the electron-donating ethyl groups and the methylene bridge will influence the regioselectivity of the reaction. DFT calculations can be used to compare the stability of the different possible σ-complex intermediates (attack at C3 vs. C4), thereby predicting the major product of an electrophilic substitution reaction. The more stable intermediate will correspond to the kinetically favored product.

Computational Studies on Structure-Reactivity Relationships within Furanic Systems

Structure-reactivity relationships are fundamental to organic chemistry, and computational models provide a quantitative framework for understanding them. For furanic systems, these studies often focus on how the electronic nature of the furan ring and the influence of its substituents dictate reactivity in processes like electrophilic aromatic substitution and cycloadditions.

The reactivity of the furan ring is significantly modulated by its substituents. acs.org Furan itself is more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for substitution at the 2-position due to the superior stabilization of the positive charge in the resulting sigma complex. pearson.com

Substituents alter this reactivity through electronic and steric effects. Electron-donating groups, such as alkyl groups like ethyl, are expected to increase the electron density of the furan ring, thereby enhancing its reactivity towards electrophiles. Computational studies on substituted furans have quantified these effects. For example, calculations on furans bearing methoxy (B1213986) or methyl groups showed they have lower transition state barriers for Diels-Alder reactions compared to unsubstituted furan. acs.org The ethyl groups at the 5-positions of 2,2'-(Phenylmethylene)bis(5-ethylfuran) would similarly be expected to activate the furan rings.

| Substituent at 2-Position | Effect on Furan Ring | Predicted Impact on Reactivity | Reference |

| -CH₃ (Methyl) | Electron-donating (Inductive) | Increased reactivity towards electrophiles | acs.org |

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Strongly increased reactivity towards electrophiles | acs.org |

| -CHO (Formyl) | Electron-withdrawing | Decreased reactivity towards electrophiles | acs.org |

| -CH₂CH₃ (Ethyl) | Electron-donating (Inductive) | Increased reactivity towards electrophiles | Inferred |

Predicting the outcome of chemical reactions, particularly regioselectivity, is a major goal of computational chemistry. rsc.org For complex molecules like 2,2'-(Phenylmethylene)bis(5-ethylfuran), multiple reactive sites are available. The primary sites for electrophilic attack are the unsubstituted 3- and 4-positions on the two furan rings.

Quantum mechanical (QM) methods, such as DFT, are widely used to predict regioselectivity by calculating the energies of different reaction pathways and transition states. The pathway with the lowest activation energy corresponds to the major product. This approach has been successfully applied to understand the preferential substitution at the 2-position in furan. pearson.com

More recently, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes. chemrxiv.org These models are trained on large datasets of known reactions and learn to identify the patterns that correlate molecular structure with regioselectivity. chemrxiv.org A hybrid approach, which uses QM-calculated descriptors (like atomic charges or bond orders) as inputs for an ML model, has proven particularly effective and computationally efficient. mit.eduresearchgate.net Such a model, termed ml-QM-GNN, can predict the selectivity for a reaction from SMILES strings in milliseconds, which is orders of magnitude faster than traditional QM calculations. mit.edu For 2,2'-(Phenylmethylene)bis(5-ethylfuran), these predictive models could be employed to rapidly screen its reactivity with a wide range of electrophiles, predicting the most likely sites of functionalization and the probable reaction outcomes.

Emerging Research Applications of 2,2 Phenylmethylene Bis 5 Ethylfuran and Furan Derived Diarylmethanes

Furan-Based Monomers and Polymerization Studies

The depletion of fossil fuels has catalyzed a shift towards renewable resources for chemical and material production. Furan (B31954) derivatives, obtainable from biomass, are at the forefront of this transition, serving as key building blocks for sustainable polymers. The structure of 2,2'-(Phenylmethylene)bis(5-ethylfuran), featuring two furan rings linked by a phenylmethylene bridge, positions it as a promising monomer for creating novel polymeric materials.

Synthesis of Renewable Bio-Based Polymers from Furan Derivatives

Furan-based monomers are central to the development of bio-based polymers, offering a sustainable alternative to their petroleum-derived counterparts. nih.govresearchgate.net Key platform molecules like 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and furfural (B47365) are derived from the dehydration of sugars found in lignocellulosic biomass. researchgate.netchemspider.com These monomers can be polymerized to produce a wide array of materials, from thermoplastics to thermosets. rsc.org

The polymerization of furan monomers has yielded a diverse range of macromolecular materials. nih.gov For instance, polyethylene (B3416737) furanoate (PEF), synthesized from FDCA and ethylene (B1197577) glycol, has emerged as a promising bio-based alternative to polyethylene terephthalate (B1205515) (PET) due to its superior barrier properties and thermal stability. researchgate.netchemspider.com Similarly, other furanic monomers are being explored for the synthesis of fully renewable and functional polymers. The di-furan structure of 2,2'-(Phenylmethylene)bis(5-ethylfuran) suggests it could act as a rigid building block, potentially imparting enhanced thermal and mechanical properties to the resulting polymers, analogous to how bifuranic structures have been shown to increase the melting points of polyesters. researchgate.net

Application in Step-Growth Polymerization (e.g., Polyesters, Polyamides, Polyurethanes, Polyimides)

Furan derivatives are versatile monomers for step-growth polymerization, a process that builds polymers from bifunctional or multifunctional monomers. This method has been successfully employed to create a variety of furan-based polymers.

Polyesters: Furan-based polyesters are the most extensively studied class. Monomers like FDCA and BHMF readily undergo polycondensation with diols or diacids, respectively, to form polyesters. chemspider.combldpharm.com Enzymatic polymerization has also been explored as a greener alternative to traditional chemical catalysis for synthesizing these polyesters, yielding high molecular weight products. chemspider.comresearchgate.net The two furan rings in 2,2'-(Phenylmethylene)bis(5-ethylfuran) could potentially be functionalized with hydroxyl or carboxyl groups, enabling its use as a monomer in polyester (B1180765) synthesis.

Polyamides: The synthesis of furan-based polyamides has been achieved through the polycondensation of furan-dicarboxylic acids with diamines. These bio-based polyamides can exhibit high thermal stability, making them potential alternatives to petroleum-based engineering plastics like Kevlar. Introducing a diarylmethane structure like 2,2'-(Phenylmethylene)bis(5-ethylfuran) (in a diamine or diacid form) into a polyamide backbone could influence chain packing and hydrogen bonding, thereby affecting the material's properties.

Polyurethanes: Furan derivatives have been incorporated into polyurethanes, often to introduce specific functionalities like self-healing capabilities via the Diels-Alder reaction. Diols derived from furan compounds can react with diisocyanates to form polyurethanes with sustainable content and potentially interesting triboelectric properties. A diol derivative of 2,2'-(Phenylmethylene)bis(5-ethylfuran) could serve as a chain extender or a rigid segment in polyurethane synthesis.

Polyimides: Bio-based polyimides have been synthesized using furan-based diamines. These materials are known for their excellent thermal stability. While the resulting furan-based polyimide membranes can sometimes be brittle compared to their phenyl-based counterparts, they still exhibit high thermal stability, making them promising for various applications.

| Polymer Type | Furan Monomer(s) | Co-monomer(s) | Key Properties/Findings | Reference |

|---|---|---|---|---|

| Polyester | Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF) | Aliphatic diols | Enzymatic polymerization yielded copolyesters with molecular weights up to 35 kg/mol. | |

| Polyamide | 2,5-Furandicarboxylic acid | p-Phenylenediamine | Synthesized via interfacial polymerization, yielding polymers with molecular weights around 24,000 g/mol and high thermal stability. | |

| Polyurethane | Furan-containing diols | MDI, TDI, HDI | Used to create self-healing polyurethanes based on the Diels-Alder reaction. | |

| Polyimide | Furan-based diamines | Pyromellitic dianhydride (PMDA) | Resulting films showed excellent thermal stability with decomposition temperatures (T5) over 450°C. |

Incorporation into Advanced Polymeric Materials

The unique chemistry of the furan ring allows for its incorporation into advanced materials with tailored functionalities. The Diels-Alder reaction, a reversible cycloaddition between a furan (diene) and a maleimide (B117702) (dienophile), is particularly significant. This reaction has been exploited to create self-healing polymers, recyclable thermosets, and dynamic materials. nih.gov The presence of two furan rings in 2,2'-(Phenylmethylene)bis(5-ethylfuran) makes it an excellent candidate for creating crosslinked networks. Such a molecule could act as a tetra-functional crosslinker (assuming both furan rings can participate in two Diels-Alder reactions each), leading to the formation of robust yet reversible polymer networks.

Furthermore, furan-based monomers are being used in photopolymerization and frontal ring-opening metathesis polymerization (FROMP) to create high-performance materials and composites in an energy-efficient manner. The rigid, aromatic-like nature of the furan ring can enhance the mechanical and thermal properties of polymers, making furan-derived materials suitable for a range of advanced applications. rsc.org

Rational Design of Furan Derivatives in Catalysis and Ligand Development

The electronic properties and coordination ability of the furan ring make it an attractive scaffold for designing ligands and catalysts. The oxygen heteroatom can act as a coordination site, and the ring itself can be functionalized to tune the steric and electronic environment around a metal center or an active site.

Furan-Containing Ligands for Homogeneous and Heterogeneous Catalysis

Furan derivatives have been studied as ligands in transition metal catalysis. The development of catalytic pathways for upgrading furan derivatives often involves the use of heterogeneous catalysts where the furan compound itself is the substrate. However, the furan moiety can also be part of a more complex ligand structure designed to coordinate with a metal center. For example, furan-containing phosphine (B1218219) moieties have been used in the formation of metal clusters. The synthesis of dinucleating ligands incorporating furan rings has also been reported, which are of interest for mimicking the active sites of metalloenzymes.

The structure of 2,2'-(Phenylmethylene)bis(5-ethylfuran) could be adapted for ligand design. Functional groups such as phosphines, amines, or pyridyls could be introduced at the positions alpha to the oxygen or on the ethyl substituents. The diarylmethane backbone would provide a specific bite angle and rigidity, potentially leading to highly selective catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. The development of new catalytic methods for the functionalization of the furan core itself is also an active area of research, which could enable the synthesis of complex furan-based ligands.

Exploration of Furan-Based Scaffolds in Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, represents a green and sustainable approach to chemical synthesis. Furan-based scaffolds have been explored in this context. For instance, the conversion of simple furan substrates into complex, enantio-enriched carbocyclic skeletons has been achieved through one-pot procedures involving singlet oxygen furan photooxygenation followed by an organocatalyzed cascade reaction.

Furthermore, organocatalysis has been employed for the asymmetric synthesis of complex molecules containing furan rings, such as axially chiral furan-indole compounds. The furan ring can be formed in situ from precursors in organocatalytic reactions to generate complex products. The rigid diarylmethane backbone of 2,2'-(Phenylmethylene)bis(5-ethylfuran) could be functionalized with catalytically active groups (e.g., amines, thioureas, or phosphoric acids) to create a chiral environment. Such a catalyst could be effective in stereoselective transformations due to the well-defined spatial arrangement of the catalytic sites and the furan rings.

| Catalysis Type | Furan Derivative Role | Catalyst/Reagents | Transformation | Key Finding | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Substrate | Singlet oxygen, organocatalyst (e.g., prolinol derivative) | Conversion of furans to enantiopure cyclopentanones. | Demonstrates a one-pot cascade combining photooxygenation and organocatalysis. | |

| Heterogeneous Catalysis | Substrate (biomass upgrading) | Zeolites, Polyoxometalates, Non-noble metals | Conversion of carbohydrates and furans into platform chemicals. | Tunable acidity and structure of catalysts are key for selective conversions. | |

| Asymmetric Organocatalysis | Scaffold/Product | Chiral phosphoric acid | Asymmetric annulation to form axially and centrally chiral furan-indoles. | Achieved high yields with excellent regio-, diastereo-, and enantioselectivities. | |

| Homogeneous Catalysis | Substrate | Gold(I) catalyst | Intramolecular cycloisomerization of furan/ynes. | Efficient access to protected 1-naphthol (B170400) derivatives under mild conditions. |

Future Research Directions and Unexplored Avenues in 2,2 Phenylmethylene Bis 5 Ethylfuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of furan (B31954) derivatives often relies on methods that are not aligned with the principles of green chemistry. rsc.org Future research must prioritize the development of environmentally benign and efficient synthetic routes to 2,2'-(Phenylmethylene)bis(5-ethylfuran).

Biocatalytic Approaches: A significant unexplored avenue is the use of enzymes to catalyze the synthesis. Whole-cell biocatalysis and isolated enzymes, such as lipases and oxidases, offer high selectivity under mild reaction conditions. frontiersin.orgacs.org Research could focus on identifying or engineering enzymes capable of facilitating the condensation reaction between 2-ethylfuran (B109080) and benzaldehyde (B42025) derivatives. Biocatalytic processes, which can be performed in aqueous media, reduce the need for hazardous organic solvents and can lead to higher yields with fewer byproducts. acs.orglu.se For instance, developing a process using immobilized Candida antarctica Lipase B (CalB) could offer a reusable catalytic system, enhancing the sustainability of the synthesis. acs.org

Green Solvents and Alternative Energy Sources: The replacement of conventional volatile organic solvents is critical. Future methodologies should investigate the use of green solvents like ionic liquids or deep eutectic solvents, which can enhance reaction rates and selectivity. frontiersin.org Furthermore, the application of alternative energy sources such as microwave irradiation or ultrasound could significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods.

Heterogeneous Catalysis: Developing robust, recyclable solid acid catalysts, such as heteropolyacids or functionalized porous materials, presents a promising direction. frontiersin.org These catalysts can simplify product purification, minimize waste, and are often more stable than their homogeneous counterparts, making the synthesis more economically viable and environmentally friendly for industrial-scale production. rsc.org

A comparative table of potential sustainable synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste, use of renewable enzymes. frontiersin.org | Enzyme discovery and engineering, optimizing reaction conditions for whole-cell systems, catalyst stability and reusability. acs.org |

| Green Solvents | Low volatility, recyclability, potential for improved yield and selectivity. | High cost of some solvents, viscosity issues, product separation challenges. frontiersin.org |

| Alternative Energy | Rapid heating, shorter reaction times, increased energy efficiency. | Scale-up challenges, potential for localized overheating, specialized equipment requirements. |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, enhanced stability. frontiersin.org | Catalyst deactivation, mass transfer limitations, designing catalysts with optimal acidity and pore structure. |

Advanced Spectroscopic Characterization of Complex Furanic Structures

A thorough understanding of the three-dimensional structure and electronic properties of 2,2'-(Phenylmethylene)bis(5-ethylfuran) and its derivatives is crucial for predicting their behavior and designing applications. Future research should leverage advanced spectroscopic techniques coupled with computational methods.

Multi-dimensional NMR Spectroscopy: While standard 1D NMR is routine, complex furanic structures demand more sophisticated analysis. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguous assignment of proton and carbon signals, especially in structurally complex derivatives. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide critical information about the spatial proximity of atoms, helping to elucidate the preferred conformations of the molecule. ipb.pt

Computational Spectroscopy: The integration of theoretical calculations, particularly Density Functional Theory (DFT), with experimental data is a powerful predictive tool. globalresearchonline.net DFT methods can be used to calculate and predict a range of spectroscopic properties, including NMR chemical shifts, infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic transitions. globalresearchonline.netresearchgate.net By comparing computed spectra with experimental results, researchers can gain deeper insights into the molecular geometry, bonding, and electronic structure. nih.govacs.orgacs.org This synergy is particularly valuable for identifying transient intermediates or characterizing novel, complex derivatives.

Mass Spectrometry (MS) Techniques: For derivatives that are oligomeric or polymeric, advanced mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are indispensable. nih.govshimadzu.com These methods allow for the detailed characterization of polymer chain lengths, compositions, and end-group functionalities, which is critical for materials science applications. akjournals.com High-resolution mass spectrometry (HRMS) will also be vital for confirming the elemental composition of newly synthesized molecules.

| Technique | Information Provided | Future Research Application for 2,2'-(Phenylmethylene)bis(5-ethylfuran) |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, H-H). ipb.pt | Unambiguous structural elucidation of complex derivatives and reaction products. |

| NOESY | Through-space proximity of nuclei. ipb.pt | Determination of molecular conformation and stereochemistry. |

| DFT Calculations | Predicted geometries, vibrational frequencies, electronic transitions, NMR shifts. globalresearchonline.net | Validation of experimental spectra, understanding structure-property relationships. researchgate.net |

| MALDI-TOF MS | Molar mass distribution of polymers. nih.gov | Characterization of polymers derived from 2,2'-(Phenylmethylene)bis(5-ethylfuran) monomers. |

Integration of Machine Learning and AI in Predicting Furan Reactivity and Design

The vast chemical space accessible from the 2,2'-(Phenylmethylene)bis(5-ethylfuran) scaffold makes traditional trial-and-error research inefficient. The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate discovery.

Predictive Reactivity Models: Supervised ML models can be trained on existing reaction data to predict outcomes such as reaction yields or selectivity. nih.govucla.edu By representing molecules with DFT-derived physical features or text-based formats like SMILES, algorithms can learn the complex relationships between reactants, catalysts, conditions, and the final product. github.comchemrxiv.org Future work could involve creating a dedicated dataset of furanic diarylmethane reactions to train models that can accurately predict the feasibility and outcome of new transformations on the target molecule.

Reaction Optimization: AI-driven platforms can autonomously explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions. illinois.edu By combining AI algorithms with automated robotic systems, researchers can create a closed-loop feedback system where the AI designs experiments, a machine performs them, and the results are fed back to the AI to inform the next round of experiments, drastically reducing the time required for optimization. illinois.edu

Inverse Molecular Design: A particularly exciting frontier is the use of generative AI models for inverse design. nih.gov Instead of predicting the properties of a known molecule, these models can generate novel molecular structures with a desired set of properties. For instance, an AI could be tasked with designing derivatives of 2,2'-(Phenylmethylene)bis(5-ethylfuran) that exhibit specific characteristics, such as optimal electronic properties for an organic semiconductor or specific binding affinity for a biological target. This approach has the potential to guide synthetic efforts toward the most promising candidates from a virtually infinite pool of possibilities. nih.gov

Exploration of New Chemical Transformations for Diversification of Furanic Diarylmethanes

To fully explore the potential of 2,2'-(Phenylmethylene)bis(5-ethylfuran), it is essential to move beyond its synthesis and investigate its reactivity. Diversifying the core structure through novel chemical transformations can lead to a wide array of new compounds with unique properties.

Selective Oxidation and Reduction: The furan rings and the bridging methylene (B1212753) group are potential sites for selective oxidation or reduction. Catalytic oxidation could convert the ethyl side chains or the furan rings to introduce new functional groups like carboxylic acids or alcohols, creating valuable monomers for polymers. hse.ru Conversely, selective hydrogenation of the furan rings could yield tetrahydrofuran (B95107) derivatives, altering the molecule's geometry and properties for applications such as novel solvents or biofuels. ncsu.edu

Ring-Opening and Rearrangement Reactions: The furan moiety can undergo ring-opening reactions under specific conditions (e.g., acidic catalysis) to yield highly functionalized open-chain compounds. researchgate.net This strategy can transform the relatively simple furanic starting material into complex linear structures that would be difficult to synthesize otherwise. Investigating acid-catalyzed rearrangements could lead to novel scaffolds, such as functionalized cyclopentenones or pyridazines. researchgate.netresearchgate.net

Functionalization via C-H Activation: Direct C-H activation of the furan ring or the phenyl group represents a highly atom-economical method for introducing new substituents. This advanced synthetic strategy avoids the need for pre-functionalized starting materials and allows for the direct installation of new carbon-carbon or carbon-heteroatom bonds, providing efficient pathways to novel derivatives.

Exploiting Furan Nucleophilicity: The furan ring is an electron-rich heterocycle that can act as a nucleophile in various reactions. Further exploration of its reactivity towards electrophiles, such as in Friedel-Crafts type reactions or additions to activated alkenes, could yield a diverse library of functionalized diarylmethanes. nih.govresearchgate.net

The table below summarizes potential diversification strategies.

| Transformation Type | Reagents/Conditions | Potential Products |

| Selective Oxidation | Catalytic O₂, H₂O₂ | Dicarboxylic acids, aldehydes, epoxides. hse.ru |

| Selective Hydrogenation | H₂ with catalysts (e.g., Ru, Rh). ncsu.edu | Tetrahydrofuran derivatives, saturated side-chains. |

| Ring-Opening | Acid catalysis, thermolysis. researchgate.net | Functionalized dicarbonyls, cyclopentenones. researchgate.net |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh). | Arylated, alkylated, or halogenated derivatives. |

| Electrophilic Substitution | Lewis acids, acyl chlorides. | Acylated or alkylated furan and phenyl rings. |

By systematically pursuing these future research directions, the scientific community can build a comprehensive understanding of the chemistry of 2,2'-(Phenylmethylene)bis(5-ethylfuran), paving the way for its use in the development of new sustainable materials, chemicals, and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.